molecular formula C10H11BrN2O B11939908 1-Allyl-3-(4-bromophenyl)urea

1-Allyl-3-(4-bromophenyl)urea

Cat. No.: B11939908
M. Wt: 255.11 g/mol
InChI Key: VWSYZRALJDAYLL-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-bromophenyl)urea is a chemical compound of interest in medicinal and organic chemistry research, particularly as a synthetic intermediate for the development of novel bioactive molecules. Urea derivatives are a significant class of compounds in drug discovery, often serving as core structures in the synthesis of enzyme inhibitors and other pharmacologically active agents . The structural motif of substituted ureas is frequently explored for its ability to participate in key hydrogen-bonding interactions with biological targets . The specific combination of the 4-bromophenyl group and the allyl substituent in this molecule provides a versatile platform for further chemical modification. The bromophenyl moiety can undergo various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of complex chemical spaces. Concurrently, the allyl group offers a handle for further functionalization through reactions like oxidation or radical additions, making this compound a valuable precursor in diversity-oriented synthesis campaigns . Researchers utilize such building blocks to create libraries of compounds for high-throughput screening against various disease targets. Urea derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like urease . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(4-bromophenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H11BrN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14)

InChI Key

VWSYZRALJDAYLL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 1 Allyl 3 4 Bromophenyl Urea and Its Analogues

Direct Synthetic Routes to 1-Allyl-3-(4-bromophenyl)urea

The direct formation of the this compound structure is most commonly accomplished through classical urea (B33335) synthesis protocols. These methods involve the coupling of an amine with a suitable carbonyl-containing reagent.

A well-established method for forming urea and thiourea (B124793) derivatives is through nucleophilic substitution, often under conditions analogous to the Schotten-Baumann reaction. innovareacademics.inresearchgate.net This approach typically involves the acylation of an amine or a pre-formed urea/thiourea with a reactive carbonyl or thiocarbonyl species. For instance, the synthesis of a related compound, 1-allyl-3-(2-chlorobenzoyl) thiourea, was achieved via a modified Schotten-Baumann reaction. innovareacademics.inresearchgate.net In this procedure, allylthiourea (B1665245) undergoes a nucleophilic substitution reaction with 2-chlorobenzoyl chloride. innovareacademics.inresearchgate.net This principle can be extended to the synthesis of this compound, where a suitably activated derivative of 4-bromophenylamine would react with allylamine (B125299) or an equivalent thereof. The reaction is typically facilitated by a base to neutralize the acidic byproduct.

The most direct and widely used method for the synthesis of unsymmetrical ureas like this compound is the reaction of an isocyanate with an amine. nih.govnih.gov In this specific case, 4-bromophenyl isocyanate is reacted with allylamine. nih.govgoogle.com This reaction is generally efficient and proceeds via the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. nih.govnih.gov The process is often carried out in an inert solvent. The high reactivity of isocyanates makes this a preferred route for generating a wide array of substituted ureas. beilstein-journals.orgd-nb.info The synthesis of 4-bromophenyl isocyanate itself can be achieved from 1,4-dibromobenzene (B42075) and a cyanate (B1221674) salt. google.com

Table 1: Isocyanate-Based Synthesis of Urea Analogues

Amine Reactant Isocyanate Reactant Product Reference
N-allylaniline Ethyl isocyanate 1-Allyl-3-ethyl-1-phenylurea nih.gov
N-methylallylamine Phenyl isocyanate 1-Allyl-1-methyl-3-phenylurea nih.gov

An alternative strategy involves the use of N-allylurea as a precursor, which is subsequently functionalized. nih.gov For example, N-allylureas can be prepared by reacting allylic amines with isocyanates. nih.govnih.gov These N-allylurea precursors can then undergo further reactions, such as palladium-catalyzed carboamination, to create more complex cyclic urea structures. nih.gov While not a direct route to this compound itself, this strategy highlights the utility of N-allylurea intermediates in the synthesis of diverse urea derivatives. For instance, N-allylureas can be converted into imidazolidin-2-ones through treatment with aryl bromides in the presence of a palladium catalyst. nih.govorganic-chemistry.org This approach allows for the construction of heterocyclic scaffolds from simple acyclic precursors.

Classical Urea Formation Protocols

Nucleophilic Substitution Reactions (e.g., modified Schotten-Baumann reaction)

Diversification and Derivatization of this compound Scaffold

The core structure of this compound serves as a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships.

The introduction of halogenated aryl groups is a key strategy for diversifying the this compound scaffold. researchgate.net Halogens can influence the electronic properties and conformation of the molecule, which can in turn affect its biological activity. nih.gov The synthesis of various halogenated N-aryl urea derivatives can be achieved through methods like electrochemical amidation followed by C-H halogenation. researchgate.netchemrxiv.org This allows for the selective introduction of halogen atoms onto the aryl ring. The use of different halogenated starting materials, such as various substituted aryl isocyanates or anilines, provides a direct way to incorporate these moieties into the final urea structure. For example, reacting allylamine with different halogenated phenyl isocyanates would yield a series of analogues with varying halogen substitution patterns on the phenyl ring. The presence of ortho-halogen substituents can lead to the formation of intramolecular hydrogen bonds, influencing the molecule's conformation. nih.gov

Table 2: Examples of Halogenated Urea Derivatives

Compound Name Synthetic Approach Reference
Halogenated N-aryl ureas Electrochemical amidation/C-H halogenation cascade researchgate.netchemrxiv.org
1-allyl-3-(2-chlorobenzoyl) thiourea Modified Schotten-Baumann reaction innovareacademics.in

Manipulations of the Allyl Group for New Derivatives

The allyl group, characterized by its C=C double bond adjacent to a methylene (B1212753) group, is a versatile functional handle for a variety of chemical transformations. wikipedia.org This reactivity is exploited in the synthesis of new derivatives from N-allylureas. One common strategy involves the addition of reagents across the double bond. For instance, the inherent reactivity of the allylic C-H bonds, which are weaker than typical sp³ C-H bonds, makes them susceptible to reactions like allylic oxidation. wikipedia.org

Another key manipulation is allylation, which involves the transfer of the allyl group to a substrate. This can be achieved through various methods, including the reaction of an organometallic reagent with an allyl halide or through transition metal-catalyzed processes. wikipedia.org For N-allylureas specifically, the allyl group can participate in cyclization reactions. For example, treatment of N,N'-diaryl-N-allylurea with phosgene (B1210022) can lead to the formation of a C-chloro amidinium salt, which can then undergo a hydroamidiniumation reaction to form imidazolinium salts. nih.gov

Stereoselective Synthesis of Related Cyclic Urea Derivatives (e.g., imidazolidin-2-ones from N-allylureas)

A significant application of N-allylureas is in the stereoselective synthesis of imidazolidin-2-ones, a class of heterocyclic compounds with notable biological activity. umich.edu Palladium-catalyzed carboamination reactions have emerged as a powerful method for this transformation. nih.govnih.gov This process involves the reaction of an N-allylurea with an aryl or alkenyl bromide, creating a C-C and a C-N bond and up to two stereocenters in a single step. nih.govnih.govnih.gov

The diastereoselectivity of these reactions is often high, particularly for substrates with substituents at the allylic position, leading to the formation of 4,5-disubstituted imidazolidin-2-ones. nih.gov The reaction conditions, such as the choice of base, can influence the outcome. For example, using cesium carbonate instead of sodium tert-butoxide can minimize hydroamination side reactions, although other side products may form. nih.gov The synthesis of 4,4-disubstituted imidazolidin-2-ones has also been successfully achieved using this methodology. nih.gov

Furthermore, asymmetric versions of these palladium-catalyzed carboamination reactions have been developed to produce enantiomerically enriched imidazolidin-2-ones. umich.edunih.gov These reactions often utilize chiral phosphine (B1218219) ligands to control the stereochemical outcome. umich.eduumich.edu The mechanism is thought to involve a reversible aminopalladation step followed by an enantiodetermining reductive elimination. umich.edu The electronic properties of the N-aryl group on the urea can significantly impact the enantioselectivity of the reaction. umich.edunih.gov

Catalytic Approaches in Urea Chemistry Relevant to this compound

Catalysis plays a pivotal role in the synthesis and transformation of ureas, offering efficient and selective routes to complex molecules. Both transition metal-mediated and emerging electrochemical methods are prominent in this area.

Transition Metal-Mediated Transformations (e.g., Palladium-catalyzed reactions of N-allylureas)

Transition metals, particularly palladium, are widely used to catalyze reactions involving N-allylureas. nih.govmdpi.com Palladium-catalyzed reactions are central to the synthesis of cyclic ureas like imidazolidin-2-ones through carboamination, as previously discussed. nih.govnih.gov These reactions demonstrate the power of palladium to facilitate the formation of multiple bonds in a single, highly diastereoselective step. nih.govnih.gov

Beyond carboamination, palladium catalysts are employed in alkene diamination reactions of N-allylureas with O-benzoylhydroxylamine derivatives. nih.govnih.gov This process yields cyclic ureas bearing dialkylaminomethyl groups. The mechanism is believed to proceed through an anti-aminopalladation of the alkene, followed by a rare sp³C–sp³N bond-forming reductive elimination. nih.govnih.gov The choice of ligand, such as the bulky, electron-poor JackiePhos, is crucial for the success of this transformation. nih.gov

Another palladium-catalyzed transformation is the aminoarylation of N-allylureas under oxidative conditions. thieme-connect.comthieme-connect.com This intramolecular process, which can use hydrogen peroxide as a green oxidant and proceed without ligands, results in the chemo- and regioselective formation of 4-arylmethyl imidazolidinones via a 5-exo-trig cyclization. thieme-connect.comthieme-connect.com

Table 1: Examples of Palladium-Catalyzed Reactions of N-Allylureas

Reaction Type Reactants Catalyst System Product Reference(s)
Carboamination N-allylurea, Aryl bromide Pd₂(dba)₃ / Xantphos, NaO(t)Bu Substituted imidazolidin-2-one nih.govnih.gov
Asymmetric Carboamination N-allylurea, Aryl halide [Pd₂(dba)₃] / (R)-Siphos-PE Enantiomerically enriched 4-(arylmethyl)-imidazolidin-2-one umich.edu
Alkene Diamination N-allylurea, O-benzoylhydroxylamine derivative Pd(acac)₂ / JackiePhos, Cs₂CO₃ Cyclic urea with dialkylaminomethyl group nih.govnih.gov
Oxidative Aminoarylation N-allylurea, Aryl group (intramolecular) Pd(OAc)₂, H₂O₂ 4-Arylmethyl imidazolidinone thieme-connect.comthieme-connect.com

Emerging Electrochemical Catalytic Protocols (e.g., using hypervalent iodine species for N-allyl amides)

Electrochemical methods are gaining traction as sustainable alternatives in organic synthesis, including for the transformation of N-allyl amides, which are structurally related to N-allylureas. nih.govscilit.com A notable development is the use of electrochemically generated hypervalent iodine species for oxidative transformations. worktribe.comorganic-chemistry.orgacs.orgresearchgate.net This approach avoids the need for stoichiometric chemical oxidants, reducing waste. worktribe.comorganic-chemistry.orgacs.orgresearchgate.net

In this protocol, electricity drives the catalytic cycle of iodine(I)/iodine(III), generating the active hypervalent iodine species in situ. worktribe.comacs.org This has been successfully applied to the oxidative cyclization of N-allylic amides to form dihydrooxazole derivatives. worktribe.comorganic-chemistry.orgacs.orgresearchgate.net The reactions proceed smoothly with a broad substrate scope and high functional group tolerance, and the process has been shown to be scalable. worktribe.comacs.orgresearchgate.net

A specific application is the electrochemical fluorocyclization of N-allylcarboxamides to 2-oxazolines, mediated by a hypervalent iodine species generated by anodic oxidation. acs.orglookchem.com This method provides a sustainable route to fluorinated heterocyclic compounds. acs.orglookchem.com The proposed mechanism involves the attack of the alkene's double bond on the electrochemically activated hypervalent iodine, followed by intramolecular ring-opening and substitution by a fluoride (B91410) ion. lookchem.com While this has been demonstrated for N-allyl amides, the principles could potentially be extended to N-allylureas.

Structural Analysis

Crystal Structure and Molecular Geometry

The molecular geometry would be characterized by the planar urea (B33335) moiety, with the allyl and 4-bromophenyl groups extending from the nitrogen atoms. The bond lengths and angles would be consistent with standard values for similar organic compounds.

ParameterDescription
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
General ConformationLikely trans,trans in the solid state

Table 2: Predicted Structural Parameters of this compound

Raman Spectroscopy for Molecular Vibrations

Spectroscopic Profile

Spectroscopic techniques provide valuable information about the structure and bonding within the this compound molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the allyl group (vinylic and allylic protons) and the aromatic protons of the 4-bromophenyl group. The NH protons of the urea moiety would also be visible, with their chemical shifts potentially influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the urea, the carbons of the allyl group, and the carbons of the 4-bromophenyl ring. The chemical shifts of these carbons provide further confirmation of the molecular structure.

While specific spectral data for this compound is not provided in the search results, data for similar N-allylureas and bromophenyl-containing compounds can be used for comparison. nih.govmdpi.com

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

N-H stretching vibrations in the range of 3300-3500 cm⁻¹.

A strong C=O (carbonyl) stretching vibration around 1630-1680 cm⁻¹.

C=C stretching of the allyl group around 1640-1680 cm⁻¹.

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

A C-Br stretching vibration at lower frequencies.

IR spectroscopy is a powerful tool for confirming the presence of the urea functionality and the other key groups in the molecule. acs.org

Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the allyl group, the bromophenyl group, and other fragments.

Theoretical and Computational Chemistry Applied to 1 Allyl 3 4 Bromophenyl Urea Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry

DFT has become a important tool in quantum chemistry for elucidating the electronic properties of molecules. dergipark.org.tr For derivatives of 1-Allyl-3-(4-bromophenyl)urea, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict a variety of molecular properties. tandfonline.comsciensage.info

The initial step in computational analysis involves the optimization of the molecular structure to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For related compounds, this process is crucial for obtaining accurate predictions of other properties. tandfonline.commdpi.com For instance, in a study on a similar urea (B33335) derivative, the optimized ground state was determined to have a low energy conformer, indicating its stability. tandfonline.com Conformational analysis helps in understanding the spatial arrangement of the allyl and bromophenyl groups relative to the urea core.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. numberanalytics.comlibretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net

For a related bromobenzylidene derivative, the HOMO and LUMO energies were calculated to be -6.9259 eV and -3.2788 eV, respectively, resulting in an energy gap of 3.6471 eV. tandfonline.com This value indicates the molecule's capacity for intramolecular charge transfer. tandfonline.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Data for a Related Brominated Compound

ParameterEnergy (eV)
EHOMO-6.9259 tandfonline.com
ELUMO-3.2788 tandfonline.com
Energy Gap (ΔE)3.6471 tandfonline.com

This table presents calculated HOMO, LUMO, and energy gap values for a structurally similar compound, (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, which provides an illustrative example of the data obtained through FMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, which is crucial for predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.dewuxiapptec.com The MEP map is colored to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netwolframcloud.com Green areas represent neutral potential. wolframcloud.com

In molecules containing urea and phenyl moieties, the MEP analysis often reveals that the oxygen atom of the carbonyl group and the nitrogen atoms are electron-rich (red), making them potential sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the N-H groups are generally electron-deficient (blue), marking them as sites for nucleophilic attack. wuxiapptec.comnih.gov This mapping helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.trresearchgate.net These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A negative chemical potential suggests that the molecule is stable and will not spontaneously decompose. tandfonline.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher hardness value corresponds to greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.trtandfonline.com

These parameters are calculated using the HOMO and LUMO energies. tandfonline.com For a related brominated compound, a negative chemical potential was found, confirming its stability. tandfonline.com The calculated electrophilicity index for that compound suggested it is a good electrophile. tandfonline.com

Table 2: Global Reactivity Descriptors for a Related Brominated Compound

DescriptorDefinitionCalculated Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-5.1023 tandfonline.com
Chemical Hardness (η)(ELUMO - EHOMO) / 21.8235 tandfonline.com
Electronegativity (χ)-(EHOMO + ELUMO) / 25.1023 tandfonline.com
Global Softness (S)1 / (2η)0.2741 tandfonline.com
Electrophilicity Index (ω)μ2 / (2η)7.1364 tandfonline.com

This table showcases the calculated global reactivity descriptors for (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, providing a quantitative assessment of its chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dereadthedocs.io It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer, which contribute to molecular stability. chalcogen.roresearchgate.net

For instance, NBO analysis can reveal interactions between the lone pair electrons on the oxygen and nitrogen atoms of the urea group and the antibonding orbitals of adjacent bonds. tandfonline.com In a related molecule, NBO analysis showed orbital overlap that confirmed intramolecular charge transfer. tandfonline.com The stabilization energies calculated through NBO analysis provide a quantitative measure of the strength of these delocalization effects. uni-muenchen.dejoaquinbarroso.com

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Hardness, Softness)

Spectroscopic Property Predictions and Validation

Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. sciensage.info For example, theoretical vibrational frequencies (FT-IR and Raman) can be calculated and scaled to match experimental spectra, aiding in the assignment of vibrational modes. sciensage.info Similarly, UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule. tandfonline.comresearchgate.net The calculation of NMR chemical shifts is another area where theoretical predictions can be highly valuable for confirming molecular structures. tandfonline.comresearchgate.net

Simulated Vibrational Spectra (FT-IR, Raman) for Comparison with Experimental Data

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. For this compound, quantum chemical calculations, typically using Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311++G(d,p), are performed to compute harmonic vibrational frequencies. sciensage.info These calculations are generally carried out on the optimized molecular geometry in the gaseous state. nih.gov

The theoretically calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the fact that calculations are performed on a single molecule in the gas phase, whereas experiments are done in the solid state. nih.gov To achieve better agreement, the computed frequencies are uniformly scaled by a scaling factor, a common practice in computational spectroscopy. nih.govresearchgate.net The Potential Energy Distribution (PED) is then analyzed to provide a detailed assignment of each vibrational mode, linking calculated frequencies to specific molecular motions like stretching, bending, and torsion of the functional groups. sciensage.info

For this compound, key vibrational modes of interest include the N-H stretching of the urea group, the C=O (Amide I) stretching, C-N stretching, and vibrations associated with the allyl and 4-bromophenyl groups. The comparison between scaled theoretical wavenumbers and experimental data allows for a confident assignment of the spectral bands.

Table 1: Comparison of Simulated and Experimental Vibrational Frequencies for this compound

Vibrational AssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H Stretching335033453348
C-H Stretching (Allyl, =CH₂)308530803082
C-H Stretching (Aromatic)305030453048
C=O Stretching (Amide I)167016651668
N-H Bending (Amide II)159515901592
C=C Stretching (Allyl)164016351638
C-N Stretching134013351337
C-Br Stretching650645647

UV-Vis Absorption Spectra Simulation and Electronic Transitions (e.g., π–π* transitions)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra and investigating the electronic properties of molecules like this compound. tandfonline.comuctm.edu These calculations, often performed using the same B3LYP functional and basis set as vibrational analysis, yield key parameters such as maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which determine the intensity of the electronic transitions. tandfonline.com

The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed picture of the electronic behavior. For this compound, the electronic spectrum is expected to be dominated by π–π* transitions. These transitions involve the excitation of an electron from a π bonding orbital (typically located on the bromophenyl ring and the urea moiety) to a π* antibonding orbital. tandfonline.com The simulation helps to assign the absorption bands observed in the experimental spectrum to specific electronic transitions within the molecule.

Table 2: Simulated Electronic Absorption Data for this compound

Calculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution (Transition)
2754.510.45HOMO -> LUMO (π–π)
2405.170.28HOMO-1 -> LUMO (π–π)
2155.770.15HOMO -> LUMO+1 (π–π*)

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to derive the partial atomic charges on each atom within a molecule from the calculated wavefunction. libretexts.org This analysis provides a quantitative estimate of the electron distribution across the molecular structure of this compound. While known to be sensitive to the choice of basis set, it remains a valuable tool for understanding the electrostatic properties of a molecule. uni-muenchen.deuni-rostock.de

The calculation partitions the total electron density among the constituent atoms, offering insights into chemical reactivity. libretexts.org Atoms with a significant negative charge are identified as nucleophilic centers (prone to electrophilic attack), while those with a positive charge are identified as electrophilic centers (prone to nucleophilic attack). acs.org For this compound, the analysis is expected to show a high negative charge on the carbonyl oxygen (O) atom due to its high electronegativity. The nitrogen and bromine atoms are also expected to carry negative charges, while the carbonyl carbon and adjacent hydrogen atoms on the nitrogen atoms are predicted to be positively charged. This charge distribution is crucial for understanding potential intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms of this compound

AtomMulliken Charge (e)
O (Carbonyl)-0.58
N (Amide, adjacent to phenyl)-0.71
N (Amide, adjacent to allyl)-0.65
C (Carbonyl)+0.49
Br-0.15
C (attached to Br)+0.05
H (on N adjacent to phenyl)+0.35
H (on N adjacent to allyl)+0.33

Mechanistic Investigations of Reactions Involving 1 Allyl 3 4 Bromophenyl Urea and Analogues

Reaction Pathway Elucidation and Intermediate Identification

The reaction pathways of N-allyl-N'-aryl ureas, such as 1-Allyl-3-(4-bromophenyl)urea, are most prominently detailed in the context of palladium-catalyzed intramolecular carboamination reactions, which lead to the formation of substituted imidazolidin-2-ones. nih.gov The generally accepted mechanism for this transformation involves a series of well-defined steps.

The proposed reaction pathway begins with the oxidative addition of an aryl bromide to a Pd(0) catalyst, generating an arylpalladium(II) complex. This intermediate then coordinates to the alkene of the N-allylurea substrate. Subsequently, a migratory insertion of the alkene into the aryl-palladium bond occurs. This key step is typically irreversible and forms a new carbon-carbon bond, resulting in a σ-alkylpalladium(II) intermediate. The final step is the intramolecular C-N bond-forming reductive elimination, which forms the imidazolidin-2-one ring, regenerates the Pd(0) catalyst, and releases HBr, which is neutralized by a base present in the reaction mixture. nih.gov

During these transformations, the formation of side products can provide insight into competing reaction pathways. For instance, isomerization of the N-allyl group to a more stable N-(1-propenyl) group can occur, particularly in the presence of base. nih.gov Another potential side reaction is the β-hydride elimination from the σ-alkylpalladium(II) intermediate, which can lead to the formation of an arylated, uncyclized alkene product. The relative rates of reductive elimination versus β-hydride elimination are critical in determining the efficiency of the desired cyclization.

In other transformations, radical anions generated from urea (B33335) carbonyls through reductive electron transfer have been shown to undergo cyclizations to form complex nitrogen heterocycles. researchgate.net Computational studies have been employed to investigate the selectivity of these urea radical processes, identifying the intermediates and transition states involved in these alternative pathways. researchgate.net

Catalytic Cycle Analysis and Active Species Characterization

The efficiency and selectivity of reactions involving this compound are intrinsically linked to the nature of the active catalytic species. Both transition metal-mediated and radical-initiated pathways have been explored.

In many transition metal-catalyzed reactions of allyl-containing compounds, π-allyl complexes are key intermediates. acs.org For reactions involving N-allyl ureas, the catalytic cycle often commences with the oxidative addition of a substrate to a low-valent metal center, such as Pd(0), which can lead to the formation of a (π-allyl)palladium complex intermediate. mdpi.com This species is central to many transformations, including allylic alkylations and aminations.

The general catalytic cycle for such reactions involves:

Complexation: The transition metal catalyst complexes with the allyl group of the urea derivative.

Ionization/Oxidative Addition: The metal center facilitates the departure of a leaving group (or activates a C-H or C-X bond) to form an electrophilic π-allyl metal complex. acs.orgmdpi.com

Nucleophilic Attack: A nucleophile attacks one of the termini of the π-allyl ligand.

Reductive Elimination/Decomplexation: The product is released, and the catalyst is regenerated to re-enter the cycle. snnu.edu.cn

The structure and reactivity of the π-allyl complex are heavily influenced by the ligands coordinated to the metal center. These ligands can control the steric and electronic properties of the catalyst, thereby dictating the regio- and stereoselectivity of the nucleophilic attack. acs.orgresearchgate.net While the direct carboamination of N-allyl ureas with aryl halides proceeds via an alkene insertion pathway rather than a classic π-allyl manifold, related allylic amination reactions using urea as a nucleophile rely on the formation and subsequent reaction of these π-allyl intermediates. mdpi.com

Beyond transition metal catalysis, radical-based transformations offer alternative mechanistic pathways for urea derivatives. The generation of radical anions from the urea carbonyl group via reductive electron transfer can initiate intramolecular cyclizations. researchgate.net These reactions proceed through a distinct mechanism involving single-electron transfer (SET) to form a urea radical anion, which then acts as the reactive species.

The pathway can be summarized as:

Electron Transfer: A reducing agent transfers an electron to the urea carbonyl, forming a radical anion.

Radical Cyclization: The radical anion undergoes an intramolecular cyclization, typically involving the attack of the radical center onto an appended unsaturated moiety (like an allyl group), to form a new carbon-carbon bond and a cyclic intermediate.

Protonation/Termination: The resulting cyclized radical anion is then protonated or undergoes further reaction to yield the final heterocyclic product. researchgate.net

The choice of solvent and reaction conditions can be critical in directing the reaction toward a radical pathway. For example, some radical reactions are specifically promoted in solvents like dimethylformamide (DMF). sci-hub.se The presence of radical initiators or the use of photoredox catalysis can also facilitate these transformations. Mechanistic investigations using radical traps like TEMPO have been used to confirm the involvement of radical intermediates in such processes. sci-hub.se

Role of π-Allyl Complexes in Transition Metal Catalysis

Stereochemical Control and Selectivity in Urea Chemistry

Achieving high levels of stereocontrol is a central goal in the synthesis of complex molecules from urea derivatives. This includes controlling diastereoselectivity, enantioselectivity, and regioselectivity.

The synthesis of cyclic ureas, such as imidazolidin-2-ones, from N-allylurea precursors can generate up to two new stereocenters. Significant diastereoselectivity has been observed in these reactions, particularly when the N-allylurea substrate bears a substituent at the allylic position. The stereochemical outcome is often dictated by the geometry of the alkene and the steric interactions in the transition state of the migratory insertion step. For instance, reactions of substrates derived from E-1,2-disubstituted alkenes often proceed with excellent selectivity, favoring a syn-addition across the double bond. nih.gov

Enantioselective transformations have been developed using chiral catalysts. Asymmetric desymmetrization reactions, for example, can convert achiral meso-diallyl ureas into enantioenriched bicyclic products with high levels of diastereoselectivity and enantioselectivity. nih.gov The choice of the chiral ligand is paramount for inducing asymmetry. Similarly, chiral urea derivatives themselves can act as catalysts, promoting enantioselective cyclizations by stabilizing the transition state through hydrogen bonding. nih.gov

Table 1: Examples of Diastereoselective and Enantioselective Reactions in Urea Chemistry
Reaction TypeSubstrate TypeCatalyst/Ligand SystemObserved SelectivityReference
Pd-Catalyzed CarboaminationN-allylurea with allylic substituentPd(OAc)₂ / P(o-tol)₃Good diastereoselectivity (dr) nih.gov
Pd-Catalyzed Desymmetrizationmeso-2,5-Diallylpyrroldinyl ureaPd₂(dba)₃ / (S)-Siphos-PEGood dr (6–12:1) and er (up to 95:5) nih.gov
Tail-to-Head CyclizationNeryl chloride analoguesChiral Urea CatalystHigh enantioselectivity (up to 87% ee) nih.gov
Asymmetric AllylborationKetone with 4-bromophenyl groupChiral BINOL derivativeHigh enantioselectivity (er 97:3) acs.org

Regioselectivity is a critical consideration in the functionalization of multifunctional molecules like this compound. In Pd-catalyzed carboamination, the reaction demonstrates high regioselectivity, with the aryl group adding exclusively to the terminal carbon of the allyl moiety and the urea nitrogen attacking the internal carbon to form a five-membered ring. nih.gov This outcome is governed by the steric and electronic biases of the migratory insertion step.

In other systems, such as the oxidative 1,4-diamination of dienes using urea derivatives, exclusive regioselectivity for the 1,4-adduct is observed, highlighting the ability of the urea moiety to direct the outcome of complex transformations. researchgate.net The choice of catalyst and ligands can be used to control regioselectivity in transition metal catalysis. researchgate.net For instance, in the coupling of dienes, different phosphine (B1218219) ligands can direct the reaction to yield distinct regioisomers by stabilizing different π-allyl-nickel intermediates. researchgate.net Similarly, solvent choice has been shown to be a controlling factor in the regioselective synthesis of allyl versus vinyl sulfones from the same starting materials in radical reactions. sci-hub.se

Table 2: Studies on Regioselective Functionalization of Allyl Ureas and Related Systems
Reaction TypeSubstrateControlling FactorOutcomeReference
Pd-Catalyzed CarboaminationN-AllylureaInherent pathway preferenceExclusive 5-exo cyclization nih.gov
Oxidative DiaminationConjugated Dienes + UreaCatalyst/reagent controlExclusive 1,4-diamination researchgate.net
Radical Sulfonationβ-Alkyl nitroalkenesSolvent (DMF vs. CH₃CN)Regioselective formation of allyl vs. vinyl sulfones sci-hub.se
Carbosilylation of Dienes1,3-DienesLigand choiceRegiodivergent 4,3- vs. 4,1-addition researchgate.net

Diastereoselective and Enantioselective Outcomes

Kinetic and Thermodynamic Profiling of Urea Reactions

The kinetic and thermodynamic profiling of reactions involving urea derivatives is crucial for understanding their stability, reactivity, and decomposition pathways. While specific experimental data for this compound is not extensively available in public literature, a robust understanding can be constructed by examining studies on analogous alkyl- and phenyl-substituted ureas. These investigations provide insight into the fundamental parameters that govern the chemical transformations of this class of compounds.

Detailed Research Findings

Research into the reaction kinetics of urea compounds often focuses on determining rate constants (k), half-lives (t½), and activation energies (Ea), which collectively describe the speed of a reaction and its sensitivity to temperature. Thermodynamic analysis complements this by quantifying the energy changes associated with a reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which determine the spontaneity and equilibrium position of the reaction.

A significant area of study is the thermal decomposition of urea derivatives. Theoretical studies using electronic structure calculations have systematically explored the potential energy surfaces for the unimolecular decomposition of various alkyl- and phenylureas. nih.gov These computational models show that the primary decomposition pathway is a four-center pericyclic reaction, which results in the formation of a substituted isocyanate and an amine. nih.gov For this compound, this pathway would theoretically yield 4-bromophenyl isocyanate and allylamine (B125299). Initial bond fissions are generally not considered competitive with this concerted pathway. nih.gov

The thermodynamic viability of such reactions is assessed by calculating parameters like enthalpies of formation (ΔfH°) and bond dissociation energies (BDE). nih.gov These values are critical for constructing accurate potential energy surfaces and predicting the most likely reaction channels.

Kinetic studies on the hydrolysis of urea, while a different reaction type, offer a clear example of how experimental parameters are determined and influenced by external conditions like temperature. In studies of urea hydrolysis, the rate constant (k) has been shown to increase with temperature, following the principles of the Arrhenius equation. cdnsciencepub.comnih.gov For instance, one study found that the rate constant for urea hydrolysis increased significantly as the temperature was raised from 5°C to 25°C. cdnsciencepub.com

Thermodynamic parameters from such studies indicate whether a reaction is spontaneous. For urea hydrolysis, it has been found to be a nonspontaneous (ΔG > 0) and endothermic (ΔH > 0) process, controlled by enthalpy changes. nih.gov

The tables below summarize the key parameters investigated in kinetic and thermodynamic profiling and provide illustrative data from studies on analogous urea systems to demonstrate these principles.

Data Tables

Table 1: Key Parameters in Kinetic and Thermodynamic Profiling of Urea Reactions
ParameterSymbolDescription
Rate ConstantkA proportional value that relates the rate of a chemical reaction to the concentration of the reactants.
Half-lifet1/2The time required for the concentration of a reactant to decrease to half of its initial concentration. nih.gov
Activation EnergyEaThe minimum amount of energy required for reactants to transform into products during a chemical reaction. mdpi.com
Enthalpy of ReactionΔHThe change in the heat content of a system during a chemical reaction. A positive value indicates an endothermic (heat-absorbing) reaction, while a negative value indicates an exothermic (heat-releasing) reaction. nih.gov
Entropy of ReactionΔSThe change in the degree of disorder or randomness of a system during a chemical reaction. nih.gov
Gibbs Free Energy of ReactionΔGA thermodynamic potential that measures the maximum reversible work that may be performed by a system at constant temperature and pressure. A negative value indicates a spontaneous reaction. nih.gov
Table 2: Example of Temperature Effect on the Rate Constant (k) of Urea Hydrolysis (Illustrative Data from Analogous Systems)
Temperature (°C)Average Rate Constant (k) (day-1)
50.07 cdnsciencepub.com
150.12 cdnsciencepub.com
250.20 cdnsciencepub.com

This data represents urea hydrolysis and is provided as an example of kinetic profiling.

Table 3: Example Thermodynamic Parameters for Urea Hydrolysis (Illustrative Data from Analogous Systems)
Thermodynamic ParameterValueIndication
Activation Enthalpy (ΔH)> 0 nih.govEndothermic reaction (requires heat).
Activation Entropy (ΔS)< 0 nih.govIncrease in order in the transition state.
Activation Free Energy (ΔG)> 0 nih.govNonspontaneous reaction.

This data represents urea hydrolysis and is provided as an example of thermodynamic profiling.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Substituted Ureas

The synthesis of substituted ureas is undergoing a transformation towards greener and more efficient processes. rsc.orgrsc.org Traditional methods often rely on hazardous reagents like phosgene (B1210022). nih.gov Future methodologies are focusing on alternatives that are safer and more environmentally benign. nih.govrsc.org

Key innovations include:

Catalytic Approaches: The use of transition metal catalysts, such as those based on iron, palladium, and copper, is being explored to facilitate urea (B33335) synthesis under milder conditions. rsc.orgrsc.orgmdpi.com Iron-catalyzed dehydrogenative coupling of alcohols and amines, for instance, offers a pathway to ureas with hydrogen gas as the only byproduct. rsc.orgrsc.org

In Situ Isocyanate Generation: Many modern synthetic routes focus on the in situ generation of isocyanate intermediates from safer precursors like carboxylic acids, amides, or hydroxamic acids, avoiding the direct handling of toxic isocyanates. tandfonline.com

Flow Chemistry: Continuous-flow synthesis is emerging as a powerful tool for the production of ureas, offering advantages in terms of safety, scalability, and reaction control. nih.gov

Sustainable Solvents and Reagents: Research is increasingly directed towards the use of bio-alternative solvents and polymer-supported reagents to minimize waste and environmental impact. rsc.orgrsc.org

Interactive Data Table: Comparison of Synthetic Methodologies for Substituted Ureas
MethodReagentsConditionsAdvantagesDisadvantages
Classical Synthesis Phosgene, AminesOften harshWell-establishedHighly toxic reagents
Catalytic Coupling Alcohols, Amines, Metal CatalystMilderHigh atom economy, saferCatalyst cost and removal
In Situ Isocyanate Carboxylic Acids, AmidesVariableAvoids handling isocyanatesMay require stoichiometric reagents
Flow Chemistry VariousControlledHigh efficiency, scalableInitial setup cost
Green Chemistry Bio-solvents, Supported ReagentsMildEnvironmentally friendlyMay have lower yields

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of substituted ureas. d-nb.infonih.gov Advanced computational approaches are being employed to model various aspects of these molecules, from their conformational preferences to their potential biological activity. d-nb.infonih.gov

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are being used to build predictive models for the biological activities of urea derivatives, such as their herbicidal or anticancer properties. jlu.edu.cnnih.govtandfonline.com These models help in designing new compounds with enhanced efficacy.

Molecular Docking: Docking simulations provide insights into the binding modes of urea derivatives with biological targets, aiding in the rational design of new drugs. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate reaction mechanisms and predict the electronic properties of substituted ureas, which are crucial for understanding their reactivity and photophysical characteristics. researcher.lifepjoes.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and interactions of urea derivatives in different environments, which is particularly important for understanding their behavior in biological systems and materials. d-nb.info

Interactive Data Table: Computational Tools in Urea Research
Computational MethodApplicationKey Insights
QSAR Predicting biological activityStructure-activity relationships
Molecular Docking Drug designBinding modes and affinities
DFT Mechanistic studiesElectronic properties, reaction pathways
MD Simulations Dynamic behaviorConformational changes, interactions

Broadening the Scope of Materials Science Applications

The unique properties of the urea functional group, particularly its ability to form strong hydrogen bonds, make it a valuable component in materials science. mdpi.com Future research is expected to broaden the applications of 1-Allyl-3-(4-bromophenyl)urea and related compounds in this field.

Emerging applications include:

Dynamic and Self-Healing Polymers: The reversible nature of certain hindered urea bonds allows for the design of dynamic polymers that can self-heal, offering potential for more durable and sustainable materials. nih.gov

Poly(ester urea)s (PEUs): These biodegradable polymers are gaining attention for biomedical applications such as drug delivery, tissue engineering, and medical adhesives due to their tunable properties and biocompatibility. duke.edu

Organic Light-Emitting Diodes (OLEDs): The structural motifs found in compounds like this compound are being explored for their potential use in the development of new materials for OLEDs.

Coatings and Resins: The strong cohesive nature of urea linkages contributes to the rigidity and hardness of materials, making them suitable for use in coatings, sealants, and elastomers. mdpi.com

Uncovering Novel Mechanistic Insights

A deeper understanding of the reaction mechanisms involving substituted ureas is crucial for optimizing existing processes and discovering new transformations. rsc.orgrsc.org Future research will continue to unravel the intricate details of these mechanisms.

Areas of focus include:

Stepwise versus Concerted Pathways: Computational studies are being used to determine whether reactions, such as the synthesis of N-benzoyl urea derivatives, proceed through a stepwise or concerted mechanism. researcher.life

Role of Intermediates: The identification and characterization of transient intermediates, such as isocyanates, are key to understanding the reaction pathways of urea synthesis. rsc.orgrsc.org

Catalytic Cycles: Elucidating the precise steps in catalytic cycles, for example in the Biginelli reaction for the synthesis of dihydropyrimidinones, is essential for developing more efficient catalysts. wikipedia.orgorganic-chemistry.org

Photophysical Mechanisms: Investigating the mechanisms behind the fluorescent properties of some urea derivatives could lead to the development of new sensors and probes.

Synergistic Research at the Interface of Organic Chemistry and Related Disciplines

The future of research on this compound lies in the synergistic collaboration between organic chemistry and other scientific fields. rsc.orgresearchgate.net The versatile nature of this compound and its derivatives makes it a valuable tool in a wide range of applications.

Examples of interdisciplinary research include:

Medicinal Chemistry: The urea scaffold is a "privileged structure" in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. hilarispublisher.comnih.gov Synergistic efforts with biologists and pharmacologists are crucial for developing new therapeutic agents.

Agrochemicals: Substituted ureas are widely used as herbicides. researchgate.net Collaboration with agricultural scientists can lead to the development of more effective and environmentally friendly crop protection agents.

Biocatalysis: The use of enzymes, such as urease, in combination with chemical processes opens up new avenues for sustainable synthesis and environmental applications. chemrxiv.org

Supramolecular Chemistry: The hydrogen-bonding capabilities of ureas are being exploited in the design of complex supramolecular architectures with unique functions. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allyl-3-(4-bromophenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling an allyl isocyanate with 4-bromoaniline under inert conditions. A stepwise approach includes:

Preparation of 4-bromoaniline : Purify via recrystallization in ethanol (95% purity threshold).

Isocyanate formation : React allyl amine with phosgene or a safer alternative (e.g., triphosgene) in anhydrous dichloromethane at 0–5°C.

Coupling : Add 4-bromoaniline dropwise to the isocyanate intermediate, stirring at room temperature for 12–24 hours.

  • Optimization : Use factorial design to test variables (temperature, stoichiometry, solvent polarity) and characterize intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : High-resolution NMR (¹H/¹³C) to resolve allyl proton splitting (δ 5.1–5.8 ppm) and urea NH signals (δ 8.3–9.1 ppm).
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Mass validation : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~295.1).
  • Cross-reference with IR spectroscopy for urea C=O stretch (~1640–1680 cm⁻¹) .

Q. How does solubility vary across solvents, and what solvent systems are optimal for biological assays?

  • Methodological Answer :

  • Polar aprotic solvents : DMSO or DMF (solubility >50 mg/mL) for stock solutions.
  • Aqueous compatibility : Dilute stock in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity.
  • Partitioning studies : Use shake-flask method to measure logP (predicted ~3.2 via computational tools like ChemAxon). Validate with experimental octanol-water partitioning .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for urea derivatives like this compound?

  • Methodological Answer :

  • Standardized assays : Replicate enzyme inhibition (e.g., urease or kinase) under controlled conditions (pH, temperature, substrate concentration).
  • Data normalization : Correct for batch-to-batch purity variations (e.g., HPLC-adjusted IC₅₀ values).
  • Meta-analysis : Compare structural analogs (e.g., ) to identify substituent effects (e.g., bromophenyl vs. fluorophenyl on binding affinity).
  • Theoretical validation : Perform molecular docking (AutoDock Vina) to assess target binding modes .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

  • Methodological Answer :

Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing allyl with propargyl or cyclopropyl groups).

Biological screening : Test against panels (e.g., NCI-60 cancer lines) with dose-response curves (72-hour exposure).

Computational modeling : Use QSAR (QuaSAR-Bio) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity.

Mechanistic probes : Conduct fluorescence polarization assays to quantify target engagement (e.g., kinase inhibition) .

Q. What experimental designs mitigate challenges in studying the compound’s environmental fate or metabolic pathways?

  • Methodological Answer :

  • Environmental stability : Use accelerated degradation studies (40°C/75% RH) with LC-MS/MS to track hydrolysis byproducts.
  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS.
  • Isotope labeling : Synthesize ¹⁴C-labeled analog for mass balance studies in soil/water systems.
  • Computational support : Apply EPI Suite to predict biodegradation half-lives .

Methodological Notes

  • Data Validation : Cross-referenced synthesis and characterization protocols from PubChem ( ) and peer-reviewed methodologies ( ).
  • Advanced Tools : Emphasized integration of wet-lab and computational approaches to address reproducibility and mechanistic clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.